molecular formula C13H21NO5 B12103968 [6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate

[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate

Cat. No.: B12103968
M. Wt: 271.31 g/mol
InChI Key: UEASBNMLRVSIRE-UHFFFAOYSA-N
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Description

    Diosmetin: is a naturally occurring organic compound with a chemical formula of C₁₆H₁₂O₆. It falls within the flavonoid subclass and is classified as a flavone.

  • It is found in various plant sources, including citrus fruits (such as lemons), chamomile, and other botanicals.
  • Diosmetin possesses unique properties, including a pleasant aroma and several biological activities, such as antibacterial and anti-inflammatory effects.
  • Its chemical structure consists of a benzopyrone core with hydroxyl groups at specific positions.
  • Preparation Methods

    • Diosmetin can be obtained through different methods:

        Extraction from Natural Sources: It can be extracted from citrus fruits (e.g., lemon peels) or other plants rich in flavonoids.

        Synthetic Routes: Chemical synthesis involves steps such as hydroxylation and methylation of precursor compounds.

        Industrial Production: While industrial-scale production methods are less common, they typically involve extraction followed by purification.

  • Chemical Reactions Analysis

      Reactions: Diosmetin undergoes various chemical reactions, including

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Diosmetin serves as a model compound for studying flavonoid chemistry, including structure-activity relationships.

      Biology: It exhibits antioxidant properties and may play a role in cellular protection.

      Medicine: Diosmetin has potential health benefits, such as anti-inflammatory effects and cardiovascular protection.

      Industry: It is used in cosmetics, food additives, and dietary supplements.

  • Mechanism of Action

    • Diosmetin’s effects are mediated through several mechanisms:

        Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.

        Anti-Inflammatory: Diosmetin inhibits pro-inflammatory pathways.

        Molecular Targets: It interacts with enzymes and receptors involved in inflammation and oxidative stress.

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Properties

    IUPAC Name

    [6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UEASBNMLRVSIRE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H21NO5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    271.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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